2,4-Dichloro-1,5-diphenylpentane-1,5-dione
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Overview
Description
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is an organic compound with the molecular formula C17H14Cl2O2 It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a pentane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione typically involves the chlorination of 1,5-diphenylpentane-1,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,5-diphenylpentane-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpentane-2,4-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
2,4-Dimethyl-1,5-diphenylpentane-1,5-dione: Contains methyl groups instead of chlorine atoms, leading to variations in chemical behavior and applications.
Uniqueness
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required.
Properties
CAS No. |
91404-07-8 |
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Molecular Formula |
C17H14Cl2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2,4-dichloro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Cl2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
OPZOHGNVDPKVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
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